6-Benzoyl-2-chloro-3-methylbenzoic acid
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Overview
Description
6-Benzoyl-2-chloro-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group, a chlorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-2-chloro-3-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-2-chloro-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted benzoic acids.
Scientific Research Applications
6-Benzoyl-2-chloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzoyl-2-chloro-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylbenzoic acid: Similar structure but lacks the benzoyl group.
2-Chloro-6-methylbenzoic acid: Similar structure but with different substitution pattern.
3-Chloro-2-methylbenzoic acid: Another isomer with different chlorine and methyl positions.
Uniqueness
6-Benzoyl-2-chloro-3-methylbenzoic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
71574-75-9 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
6-benzoyl-2-chloro-3-methylbenzoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-9-7-8-11(12(13(9)16)15(18)19)14(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) |
InChI Key |
FAAJSBNXPGDNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O)Cl |
Origin of Product |
United States |
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